2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester

Description

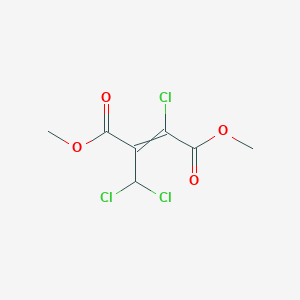

This compound is a dimethyl ester derivative of 2-chloro-3-(dichloromethyl)-2-butenedioic acid. Its structure features a conjugated diene backbone with chlorine and dichloromethyl substituents at positions 2 and 3, respectively.

Properties

CAS No. |

142800-03-1 |

|---|---|

Molecular Formula |

C7H7Cl3O4 |

Molecular Weight |

261.5 g/mol |

IUPAC Name |

dimethyl 2-chloro-3-(dichloromethyl)but-2-enedioate |

InChI |

InChI=1S/C7H7Cl3O4/c1-13-6(11)3(5(9)10)4(8)7(12)14-2/h5H,1-2H3 |

InChI Key |

JLBYWOCUVWNLJC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C(C(=O)OC)Cl)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester typically involves the chlorination of maleic anhydride followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis is a fundamental reaction for ester derivatives. In acidic or basic conditions, the ester groups may hydrolyze to form carboxylic acids. For example, maleic acid dimethyl ester (a structural analog) undergoes hydrolysis under alkaline conditions to yield maleic acid . Similarly, this compound’s methyl esters could hydrolyze to form the corresponding diacid, though steric hindrance from the dichloromethyl group may affect reaction rates.

Reaction conditions :

-

Base : NaOH or KOH in aqueous solvent.

-

Acid : HCl or H2SO4 with water.

Nucleophilic Substitution

The dichloromethyl group (-CHCl2) is susceptible to nucleophilic attack due to electron withdrawal by chlorine atoms. Potential reactions include:

-

Alcohol substitution : Reaction with alcohols (e.g., methanol) to form ether derivatives.

-

Amine substitution : Reaction with amines (e.g., NH3) to form amine derivatives.

This reactivity is analogous to chloroalkanes, where nucleophilic substitution occurs under appropriate conditions.

Addition Reactions

The conjugated double bond (C=C) in the butenedioic acid backbone may participate in:

-

Electrophilic addition : Reactions with electrophiles (e.g., bromine, H2O) due to electron deficiency from ester groups.

-

Diels-Alder cycloaddition : Potential as a dienophile in [4+2] cycloadditions with dienes.

Maleic anhydride, a structurally related compound, is well-known for its Diels-Alder reactivity .

Oxidation/Reduction

The chlorinated carbons may undergo oxidation or reduction. For example:

-

Oxidation : Possible conversion of the dichloromethyl group to a ketone or carboxylic acid under strong oxidizing conditions.

-

Reduction : Reduction of chlorine substituents to hydrogen via reagents like LiAlH4.

Biological and Toxicological Reactions

While direct data for this compound is unavailable, related chlorinated esters (e.g., dimethyl maleate) exhibit:

-

Skin sensitization : Classified as strong sensitizers in animal models.

-

Organ toxicity : Potential effects on kidneys and reproductive systems in chronic exposure.

Data Table: Inferred Reaction Pathways

| Reaction Type | Key Mechanism | Conditions | Functional Group Involved |

|---|---|---|---|

| Ester hydrolysis | Acidic/basic cleavage of ester bonds | H+/H2O or OH-/H2O | Methyl ester groups |

| Nucleophilic substitution | SN2 displacement of Cl from -CHCl2 | Alcohols, amines, heat | Dichloromethyl group |

| Electrophilic addition | Attack on electron-deficient C=C bond | Br2, H2O, Hg(OAc)2 | Conjugated double bond |

| Diels-Alder cycloaddition | [4+2] cycloaddition with dienes | Heat, Lewis acid catalysts | C=C bond |

| Oxidation/reduction | Conversion of -CHCl2 to ketone/acid | KMnO4, LiAlH4, etc. | Dichloromethyl group |

Research Gaps and Limitations

-

Direct experimental data : No specific reaction studies for this compound were identified in the provided sources.

-

Toxicological implications : While related compounds show sensitization and organ toxicity, direct evidence for this structure is lacking.

-

Synthetic pathways : While chlorination of maleic acid derivatives is a plausible route, detailed procedures for this compound are absent.

Scientific Research Applications

Environmental Science

1.1. Fate in the Environment

The environmental behavior of 2-butenedioic acid derivatives is significant for understanding their impact on ecosystems. This compound is expected to exhibit high mobility in soil due to its low adsorption potential, indicated by an estimated Koc of 54. In aquatic environments, it shows low bioconcentration potential with an estimated BCF of 3, suggesting minimal accumulation in aquatic organisms .

1.2. Hydrolysis and Degradation

The compound contains functional groups that hydrolyze under environmental conditions, which may lead to its degradation in both soil and water. For instance, its half-life in the atmosphere is estimated at around 5 days when reacting with hydroxyl radicals . Understanding these degradation pathways is crucial for assessing the environmental risks associated with this compound.

Toxicology

2.1. Mutagenicity Studies

Research has shown that various chlorinated butenoic acids, including this compound, exhibit mutagenic properties. In laboratory tests using Salmonella typhimurium and Escherichia coli, (E)-2-chloro-3-(dichloromethyl)-2-butenedioic acid was found to be a direct-acting mutagen without requiring metabolic activation . This highlights the importance of monitoring such compounds in drinking water and effluents to mitigate potential health risks.

Table 1: Summary of Toxicological Findings

Organic Synthesis

3.1. Precursor for Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the production of various chlorinated derivatives and other complex organic molecules. Its unique structure allows for the modification of functional groups to create compounds with specific properties suitable for pharmaceuticals and agrochemicals.

3.2. Hindered Amine Light Stabilizers

One notable application includes its use as a precursor in the synthesis of hindered amine light stabilizers (HALS), which are essential for enhancing the durability of polymers against UV degradation . The ability to stabilize materials makes this compound significant in industries dealing with plastics and coatings.

Case Studies

4.1. Disinfection Byproducts Formation

A recent study investigated the formation of furan-like disinfection byproducts from phenolic precursors during water treatment processes, highlighting how compounds like (E)-2-chloro-3-(dichloromethyl)-2-butenedioic acid can contribute to complex chemical reactions that occur during disinfection processes . This underscores the need for careful monitoring of such compounds in municipal water systems.

4.2. Regulatory Considerations

Given its mutagenicity and environmental persistence, regulatory bodies are increasingly focused on compounds like this one when assessing contaminants in drinking water supplies . The findings from toxicity studies inform guidelines for acceptable levels of such substances in public health contexts.

Mechanism of Action

The mechanism of action of 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester involves its interaction with molecular targets through its chlorinated and ester functional groups. These interactions can lead to various biochemical pathways and effects, depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₇H₇Cl₃O₄ (calculated).

- Molecular Weight : ~263.4 g/mol.

- Functional Groups : Chloro, dichloromethyl, and dimethyl ester.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with MX, EMX, and other chlorinated derivatives:

Physicochemical and Toxicological Profiles

Mutagenicity and Carcinogenicity: MX: A drinking water disinfection byproduct, MX induces thyroid follicular adenomas and liver cholangiomas in rats at non-toxic doses (≥0.4 mg/kg/day) . The oxo group may facilitate DNA adduct formation . Target Compound: No direct carcinogenicity data exist, but its structural similarity to MX suggests a need for caution. Ester hydrolysis could generate reactive intermediates akin to MX or EMX.

Environmental Persistence :

Metabolic Pathways

- MX : Metabolized via glutathione conjugation and epoxidation, generating DNA-reactive intermediates .

- Target Compound : Likely hydrolyzed to 2-chloro-3-(dichloromethyl)-2-butenedioic acid, which may undergo similar metabolic activation. Esterases in the liver and plasma could mediate this conversion.

Biological Activity

2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester (also known as dimethyl 2-chloro-3-(dichloromethyl)butenedioate) is a chlorinated organic compound with significant biological activity. This article reviews its biological effects, including toxicity, mutagenicity, and potential health risks based on various studies and assessments.

- Molecular Formula : CHClO

- CAS Number : 617-43-6

- Molecular Weight : 227.49 g/mol

Toxicological Studies

- Skin Sensitization : A study conducted on female CBA/J mice demonstrated that the compound caused positive skin sensitization reactions at all tested concentrations (0.03% to 3%). The estimated effective concentration to induce a three-fold increase in lymphocyte proliferation (EC3) was determined to be 3%, indicating it is a strong sensitizer with a stimulation index (SI) of 22.6 at the highest concentration tested .

- Carcinogenicity : Long-term studies in rats and mice indicated that oral administration of the compound resulted in tumors in the forestomach and kidneys. Specifically, squamous cell papillomas and carcinomas were observed in both species, along with renal tubular adenomas and carcinomas . These findings suggest a significant risk of carcinogenic effects associated with prolonged exposure.

- Genotoxicity : The compound was assessed for mutagenicity using the Ames test with various Salmonella strains. It did not induce point mutations, but in chromosomal aberration studies, it showed positive results both with and without metabolic activation, indicating potential genotoxic effects .

Case Studies

- Human Health Assessment : A tier II assessment by the Australian government highlighted that the compound may cause sensitization through skin contact and has been classified accordingly in health safety regulations .

- Environmental Impact : Research indicates that chlorinated compounds like this one can form during water disinfection processes, raising concerns about their presence as disinfection by-products (DBPs) in drinking water . The formation of such compounds is influenced by natural organic matter and can pose health risks to humans through contaminated water sources .

Summary of Findings

The biological activity of 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester includes significant toxicological implications:

| Biological Activity | Findings |

|---|---|

| Skin Sensitization | Strong sensitizer; SI = 22.6 at 3% concentration |

| Carcinogenicity | Tumors in forestomach and kidneys observed |

| Genotoxicity | Positive for chromosomal aberrations; non-mutagenic in Ames test |

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-3-(dichloromethyl)-butenedioic acid dimethyl ester, and how can steric hindrance from substituents be mitigated?

Methodological Answer: Synthesis typically involves chlorination and esterification steps. Steric hindrance from the dichloromethyl group can slow esterification; using excess dimethyl sulfate in a polar aprotic solvent (e.g., DMF) at 60–80°C improves yield. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Confirm structure using H/C NMR (e.g., characteristic ester carbonyl peaks at ~170 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the geometric isomerism (Z/E) of this compound?

Methodological Answer: Use nuclear Overhauser effect (NOE) NMR to identify spatial proximity of substituents. For example, in the Z-isomer, NOE correlations between the dichloromethyl group and adjacent chlorine would be observed. X-ray crystallography provides definitive confirmation, though crystallization may require slow evaporation from dichloromethane/hexane mixtures .

Q. What standard assays are used to evaluate its mutagenic potential?

Methodological Answer: Employ the Ames test (Salmonella typhimurium TA98/TA100 strains) and SOS chromotest (E. coli PQ37). Prepare test solutions in DMSO (0.1–100 µg/mL) and include negative (solvent) and positive (4-nitroquinoline oxide) controls. Mutagenic activity is quantified as revertants per µg, with dose-response curves analyzed for statistical significance .

Advanced Research Questions

Q. How can contradictory mutagenicity data between this compound and its oxidized/reduced derivatives (e.g., ox-MX, red-MX) be resolved?

Methodological Answer: Contradictions may arise from impurities or isomerization. For example, EMX solutions containing 5% MX can falsely attribute mutagenicity. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity. Compare dose-response curves of isolated isomers and assess stability under assay conditions (pH, light exposure). Cross-validate with SOS chromotest and micronucleus assays .

Q. What experimental strategies trace metabolic pathways in biological systems?

Methodological Answer: Use C or Cl isotopic labeling to track metabolic intermediates. Expose liver microsomes or cell cultures (e.g., HepG2) to labeled compound, then analyze metabolites via LC-MS/MS. Identify hydroxylation or dechlorination products (e.g., red-MX) using fragmentation patterns and retention time matching .

Q. How do hydrolysis conditions influence degradation product profiles?

Methodological Answer: Under acidic hydrolysis (0.1 M HCl, 25°C), the ester groups hydrolyze to yield 2-chloro-3-(dichloromethyl)-butenedioic acid. Under alkaline conditions (0.1 M NaOH), further dechlorination occurs. Monitor degradation kinetics via UV-Vis (λ = 254 nm) and characterize products using GC-MS. Adjust pH to stabilize intermediates for isolation .

Data Analysis & Experimental Design

Q. How can computational modeling predict reactivity at specific sites?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Identify electrophilic sites (e.g., β-carbon of the dichloromethyl group) prone to nucleophilic attack. Validate predictions with kinetic studies using thiol-containing nucleophiles (e.g., glutathione) .

Q. What analytical methods quantify trace levels in environmental samples?

Methodological Answer: Develop an LC-UV/MS method with solid-phase extraction (SPE) for water samples. Use a C18 SPE cartridge (elution with methanol), followed by LC separation (Zorbax Eclipse Plus C18, 2.1 × 100 mm). Quantify via MRM transitions (e.g., m/z 233 → 167 for the parent ion). Include deuterated analogs (e.g., d-dimethyl ester) as internal standards to correct matrix effects .

Safety & Regulatory Compliance

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Use PPE (nitrile gloves, chemical goggles, lab coat) and conduct reactions in a fume hood. Store in amber glass vials at –20°C to prevent light-induced degradation. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose via certified hazardous waste contractors .

Q. How does its TSCA status impact laboratory use?

Methodological Answer: Under TSCA, the compound is listed as "Active," requiring documentation for research exemptions. Maintain records of synthesis quantities, disposal methods, and exposure monitoring. Consult EPA’s Substance Registry Services for updates on regulatory changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.